![molecular formula C13H14O B8237847 7-Phenylhept-1-en-6-yn-3-ol](/img/structure/B8237847.png)
7-Phenylhept-1-en-6-yn-3-ol
Overview
Description
7-Phenylhept-1-en-6-yn-3-ol is an organic compound with the molecular formula C₁₃H₁₄O and a molecular weight of 186.25 g/mol This compound features a phenyl group attached to a heptene backbone with an alkyne and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylhept-1-en-6-yn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of a phenylacetylene derivative with a suitable heptene precursor under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Phenylhept-1-en-6-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-Phenylhept-1-en-6-yn-3-one or 7-Phenylhept-1-en-6-ynoic acid.
Reduction: Formation of 7-Phenylhept-1-en-6-ene or 7-Phenylheptane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Overview
7-Phenylhept-1-en-6-yn-3-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group and multiple unsaturated bonds. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and biological research.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of a phenylacetylene derivative with a suitable heptene precursor under palladium-catalyzed conditions. The reaction conditions often utilize potassium carbonate as a base and tetrahydrofuran (THF) as a solvent at elevated temperatures.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its reactive sites enable it to participate in various chemical transformations, including:
- Oxidation : The alcohol group can be oxidized to form ketones or carboxylic acids.
- Reduction : The alkyne group can be reduced to alkenes or alkanes.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
These reactions make it an essential intermediate in the development of specialty chemicals and materials.
Medicinal Chemistry
Research has explored the potential biological activity of this compound, particularly its antimicrobial and anticancer properties. Compounds with similar structures often exhibit significant pharmacological effects, suggesting that this compound may interact with various biological targets, including enzymes and receptors. Notable studies have indicated:
- Antimicrobial Activity : Similar phenyl-substituted alkynes have shown effectiveness against various bacterial strains.
- Anticancer Potential : Compounds with analogous structures have been investigated for their ability to inhibit cancer cell proliferation.
Further research is necessary to elucidate the specific biological activities associated with this compound.
Case Studies in Biological Research
Several case studies have investigated the interactions of this compound with specific enzymes or receptors. These studies often employ techniques such as:
- Binding Affinity Studies : Evaluating how well the compound binds to target proteins.
- Cell Viability Assays : Assessing the effects of the compound on cell growth and survival.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.
For instance, one study focused on its interaction with liver receptor homolog 1 (LRH-1), suggesting potential implications for metabolic regulation and disease management .
Mechanism of Action
The mechanism of action of 7-Phenylhept-1-en-6-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
7-Phenylhept-1-en-6-yn-2-ol: Similar structure but with the alcohol group at a different position.
7-Phenylhept-1-en-6-yn-3-one: Similar structure but with a ketone group instead of an alcohol.
7-Phenylhept-1-en-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness
7-Phenylhept-1-en-6-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further study .
Biological Activity
7-Phenylhept-1-en-6-yn-3-ol is an organic compound with the molecular formula C₁₃H₁₄O, characterized by its unique structure that includes a phenyl group and multiple unsaturated bonds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
The compound features a heptane backbone with both alkene and alkyne functional groups, which contribute to its reactivity and biological interactions. The molecular weight of this compound is 186.25 g/mol, and it is primarily synthesized through palladium-catalyzed coupling reactions involving phenylacetylene derivatives.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups allow it to participate in biochemical reactions, potentially leading to the inhibition of certain enzymes or modulation of receptor activity. Ongoing research aims to elucidate these mechanisms further .
Anticancer Properties
Research indicates that compounds similar to this compound often exhibit significant anticancer properties. For instance, studies on phenyl-substituted alkynes and alkenes have shown their ability to interact with cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methylphenylacetylene | Contains a methyl group on the phenyl | More hydrophobic due to methyl substitution |
4-Pheynlbutyne | Shorter carbon chain | Different reactivity due to shorter alkyne |
2-(Phenylethynyl)aniline | Presence of an amino group | Potential for different biological interactions |
Study on LRH-1 and SF-1 Agonism
A notable study investigated the agonistic effects of this compound on liver receptor homolog 1 (LRH-1) and steroidogenic factor 1 (SF-1). These receptors play critical roles in regulating lipid metabolism and energy homeostasis. The compound displayed promising activity in modulating gene expression related to these pathways, indicating its potential therapeutic applications for metabolic disorders .
Pharmacological Screening
In pharmacological screening, compounds with similar structures have shown binding affinities towards various biological targets, leading to anti-inflammatory and anticancer effects. The need for further studies on this compound is emphasized to fully characterize its pharmacological profile and potential therapeutic uses .
Properties
IUPAC Name |
7-phenylhept-1-en-6-yn-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-13(14)11-7-6-10-12-8-4-3-5-9-12/h2-5,8-9,13-14H,1,7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKBVTATPMSDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC#CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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